Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)-

Analgesic efficacy Oxazolopyridinone SAR Non-opioid antinociception

Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- (CAS 134337-08-9) is a synthetic heterocyclic compound belonging to the oxazolopyridinone class, featuring a 6-bromo substituent on the pyridine ring and a phenylpiperazinyl-ethyl side chain at the N-3 position. Its molecular formula is C₁₈H₁₉BrN₄O₂ with a molecular weight of 403.27 g/mol.

Molecular Formula C18H19BrN4O2
Molecular Weight 403.3 g/mol
CAS No. 134337-08-9
Cat. No. B12733667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)-
CAS134337-08-9
Molecular FormulaC18H19BrN4O2
Molecular Weight403.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCN2C3=C(C=C(C=N3)Br)OC2=O)C4=CC=CC=C4
InChIInChI=1S/C18H19BrN4O2/c19-14-12-16-17(20-13-14)23(18(24)25-16)11-8-21-6-9-22(10-7-21)15-4-2-1-3-5-15/h1-5,12-13H,6-11H2
InChIKeySYYLHCYCFMXSON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)oxazolo(4,5-b)pyridin-2(3H)-one (CAS 134337-08-9): Baseline Identity for Scientific Procurement


Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- (CAS 134337-08-9) is a synthetic heterocyclic compound belonging to the oxazolopyridinone class, featuring a 6-bromo substituent on the pyridine ring and a phenylpiperazinyl-ethyl side chain at the N-3 position. Its molecular formula is C₁₈H₁₉BrN₄O₂ with a molecular weight of 403.27 g/mol . The compound was originally disclosed in the patent literature [1] and its pharmacological profile was first characterized in a 1993 Journal of Medicinal Chemistry paper as a non-opioid, non-antiinflammatory analgesic candidate [2].

Why a 6-Bromo Oxazolo(4,5-b)pyridin-2(3H)-one Cannot Be Replaced by Non-Halogenated or Differently Substituted Analogs (CAS 134337-08-9)


The 6-position of the oxazolo[4,5-b]pyridin-2(3H)-one scaffold is a critical determinant of both pharmacological activity and synthetic versatility. In a direct head-to-head comparison within the same study, the 6-bromo substitution (compound 6; CAS 134337-08-9) produced a ≥4.4-fold decrease in analgesic potency relative to the non-halogenated parent (compound 2a), while the 5-methyl substitution (compound 5) rendered the molecule completely inactive [1]. Furthermore, the bromine atom at position 6 serves as a reactive handle enabling palladium-catalyzed cross-coupling chemistry—a capability entirely absent in non-halogenated congeners—making the 6-bromo compound uniquely suited as a synthetic intermediate for generating focused libraries through Suzuki, Buchwald-Hartwig, or related coupling reactions . Subsequent SAR work by Savelon et al. confirmed that 6-aminoalkyl substitutions dramatically alter both potency and side-effect profiles (sedation occurring at doses as low as 16 mg/kg po), underscoring that even conservative modifications at the 6-position produce pharmacologically non-equivalent entities [2].

Quantitative Comparative Evidence: CAS 134337-08-9 Versus Closest Analogs and Reference Standards


Analgesic Potency: 6-Bromo Substitution Produces a ≥4.4-Fold Reduction in ED₅₀ Versus the Non-Halogenated Parent

In the mouse p-phenylquinone (PBQ) writhing test, the 6-bromo compound (compound 6; CAS 134337-08-9) exhibited an ED₅₀ >50 mg/kg po, whereas the non-halogenated parent compound 2a (CAS 134336-97-3) demonstrated an ED₅₀ of 11.4 mg/kg po (95% CI: 3.0–38.0) [1]. This represents at least a 4.4-fold reduction in oral analgesic potency attributable solely to bromine substitution at the 6-position. The 5-methyl analog (compound 5) was also essentially inactive (ED₅₀ >50 mg/kg po), while the reference analgesic codeine gave an ED₅₀ of 9.7 mg/kg po (95% CI: 4.0–22.5) [1]. The benzoxazolinone analog 12, representing a structural class alternative, showed intermediate potency with an ED₅₀ of 30.2 mg/kg po (95% CI: 6.8–177.5) [1].

Analgesic efficacy Oxazolopyridinone SAR Non-opioid antinociception

Behavioral Safety Profile: 6-Bromo Compound Exhibits Normal Behavior at 1000 mg/kg po, Whereas Parent 2a Shows Convulsive Tendency

In an orientative acute toxicity assay in mice, the 6-bromo compound (compound 6) showed 0% mortality at the maximum tested dose of 1000 mg/kg po, with behavior described as 'normal' [1]. In contrast, the more potent parent compound 2a, while also showing 0% mortality at 1000 mg/kg po, exhibited 'increased locomotor activity, convulsive tendency' at this dose level [1]. The n=3 analogs 3a and 3b showed 50% and 100% mortality at 1000 mg/kg, respectively, with convulsions [1]. Codeine produced 40% mortality with convulsions at only 750 mg/kg po, and glafenine produced 30% mortality at 1000 mg/kg [1]. The 6-bromo compound thus demonstrates a favorable acute behavioral safety profile relative to both its direct parent and clinically used analgesics.

Acute toxicity Behavioral pharmacology CNS safety margin

Anti-Inflammatory Activity: 6-Bromo Compound Shows Modest (34.1%) Carrageenan Edema Inhibition, Consistent with Class-Level Non-Antiinflammatory Profile

In the acute carrageenan-induced paw edema test in rats, the 6-bromo compound (compound 6) produced 34.1% inhibition (95% CI: 10.6–59.5) at a 50 mg/kg oral dose [1]. The majority of compounds in this series showed little or no anti-inflammatory effect; compound 2a showed no inhibition (N), while the n=1 series compounds (e.g., 1a: 11% inhibition; 1l: 25% inhibition) exhibited similarly weak or absent anti-inflammatory activity [1]. This data definitively places the 6-bromo compound within the class of agents that are mechanistically distinct from NSAIDs—a property shared across the oxazolo[4,5-b]pyridin-2(3H)-one series but quantitatively confirmed here.

Anti-inflammatory screening Carrageenan paw edema Non-opioid analgesic

Opioid Receptor Selectivity: Class-Level Evidence Confirms No Affinity at μ, δ, or κ Opioid Receptors

Displacement studies on the lead compounds 2a and 2b (the non-halogenated parent and its 3-trifluoromethylphenyl analog) demonstrated no measurable affinity at μ, δ, or κ opioid receptor subtypes, while reference enkephalin analogs displayed nanomolar affinity in the same assays [1]. Although direct binding data for the 6-bromo compound (compound 6) were not reported, the consistent lack of opioid receptor engagement across the oxazolo[4,5-b]pyridin-2(3H)-one series—combined with the demonstration that compound 2a was as active as codeine in the hot-plate test (ED₅₀ = 30 mg/kg sc) yet entirely devoid of opioid receptor binding—supports the inference that the 6-bromo analog similarly achieves antinociception through a non-opioid mechanism [1].

Opioid receptor binding Selectivity profiling Non-opioid mechanism

Synthetic Intermediate Utility: 6-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling Chemistry Absent in Non-Halogenated Analogs

The bromine atom at the 6-position of the oxazolo[4,5-b]pyridine core serves as a chemically addressable handle for transition metal-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions . This functionality is completely absent in the non-halogenated parent compound 2a (CAS 134336-97-3) and in the 5-methyl analog (compound 5). Earlier foundational work demonstrated that halogenation of oxazolo[4,5-b]pyridin-2(3H)-one proceeds selectively at the 6-position, producing intermediates suitable for further elaboration [1]. The patent literature further establishes that 6-substituted oxazolo[4,5-b]pyridin-2(3H)-ones, including the 6-bromo derivative, are claimed as pharmaceutical intermediates for the synthesis of diverse biologically active compounds [2].

Synthetic intermediate Cross-coupling Diversification handle

Optimal Research and Industrial Application Scenarios for CAS 134337-08-9 Based on Quantitative Evidence


Non-Opioid Analgesic Lead Optimization with CNS Safety Prioritization

For pain research programs seeking non-opioid, non-antiinflammatory antinociceptive leads with clean CNS behavioral profiles at high doses, CAS 134337-08-9 offers an attractive starting point. The compound's normal behavior at 1000 mg/kg po (0% mortality) contrasts favorably with the convulsive tendency of the more potent parent 2a [1], and its 34.1% carrageenan edema inhibition confirms it does not act via an anti-inflammatory mechanism that could confound analgesic readouts [1]. The 6-bromo substituent provides a synthetic handle for parallel library diversification to simultaneously optimize potency and safety margins.

6-Position Structure-Activity Relationship (SAR) Studies via Cross-Coupling Diversification

The 6-bromo substituent of CAS 134337-08-9 makes it an ideal key intermediate for systematic SAR exploration at the 6-position of the oxazolo[4,5-b]pyridin-2(3H)-one scaffold. Researchers can leverage palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to generate focused libraries of 6-aryl, 6-heteroaryl, or 6-amino derivatives , enabling structure-activity mapping at a position known to profoundly influence potency: 6-bromo produces ED₅₀ >50 mg/kg, 6-H (parent 2a) ED₅₀ = 11.4 mg/kg, and 6-aminoalkyl derivatives from Savelon et al. achieve ED₅₀ values as low as 15.5 mg/kg po [2].

GPCR Selectivity Profiling Tool for Non-Opioid Analgesic Target Deconvolution

Given the confirmed absence of μ, δ, and κ opioid receptor binding for the oxazolo[4,5-b]pyridin-2(3H)-one class [1], CAS 134337-08-9 serves as a validated chemical probe for target deconvolution studies aimed at identifying the molecular mechanism(s) of non-opioid antinociception. The compound's modest analgesic potency (ED₅₀ >50 mg/kg po) makes it particularly suitable as a reference compound in selectivity panels, where it can be profiled against a broad array of GPCRs, ion channels, and kinases to establish chemotype-specific off-target liability fingerprints without opioid receptor interference.

Comparative In Vivo Toxicology Benchmarking Against Clinically Used Analgesics

CAS 134337-08-9's favorable acute toxicity profile—0% mortality at 1000 mg/kg po with normal behavior [1]—positions it as a benchmark compound for toxicology studies comparing novel oxazolopyridinone derivatives against codeine (40% mortality at 750 mg/kg with convulsions) and glafenine (30% mortality at 1000 mg/kg) [1]. Its distinct behavioral safety at supratherapeutic doses, combined with its bromine handle for radiolabeling or fluorescent tagging, makes it suitable for ADME-Tox profiling and metabolite identification studies.

Quote Request

Request a Quote for Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.